molecular formula C9H10BrN3O B13670423 (6-Bromo-4-methoxypyrazolo[1,5-a]pyridin-3-yl)methanamine

(6-Bromo-4-methoxypyrazolo[1,5-a]pyridin-3-yl)methanamine

Cat. No.: B13670423
M. Wt: 256.10 g/mol
InChI Key: NAYSWNXVSISDOM-UHFFFAOYSA-N
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Description

(6-Bromo-4-methoxypyrazolo[1,5-a]pyridin-3-yl)methanamine is a brominated pyrazolo[1,5-a]pyridine derivative featuring a methoxy group at position 4 and a methanamine (-CH₂NH₂) substituent at position 3.

Properties

Molecular Formula

C9H10BrN3O

Molecular Weight

256.10 g/mol

IUPAC Name

(6-bromo-4-methoxypyrazolo[1,5-a]pyridin-3-yl)methanamine

InChI

InChI=1S/C9H10BrN3O/c1-14-8-2-7(10)5-13-9(8)6(3-11)4-12-13/h2,4-5H,3,11H2,1H3

InChI Key

NAYSWNXVSISDOM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CN2C1=C(C=N2)CN)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Bromo-4-methoxypyrazolo[1,5-a]pyridin-3-yl)methanamine typically involves the following steps:

    Starting Material: The synthesis begins with 6-bromo-4-methoxypyrazolo[1,5-a]pyridine.

    Reaction with Methanamine: The starting material is reacted with methanamine under controlled conditions to form the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(6-Bromo-4-methoxypyrazolo[1,5-a]pyridin-3-yl)methanamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

(6-Bromo-4-methoxypyrazolo[1,5-a]pyridin-3-yl)methanamine has several scientific research applications:

    Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activities.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

    Chemical Research: It serves as a building block for synthesizing more complex molecules with potential therapeutic applications.

Mechanism of Action

The mechanism of action of (6-Bromo-4-methoxypyrazolo[1,5-a]pyridin-3-yl)methanamine involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Similarity Score
(6-Bromo-4-methoxypyrazolo[1,5-a]pyridin-3-yl)methanamine 1207557-35-4* C₉H₉BrN₄O 293.10 6-Br, 4-OCH₃, 3-CH₂NH₂ 1.00
6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde 1207839-91-5 C₉H₆BrN₃O₂ 276.06 3-CHO 0.92
Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate 909717-95-9 C₁₁H₁₁N₃O₃ 233.22 3-COOEt 0.90
6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile 1207836-10-9 C₉H₅BrN₄O 281.06 3-CN 0.80
4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid 1378695-64-7 C₉H₇N₃O₃ 205.17 3-COOH 0.86

Notes:

  • Similarity Scores : Calculated based on structural overlap, with higher scores indicating closer resemblance to the target compound .
  • Functional Group Impact :
    • Methanamine (-CH₂NH₂) : Enhances solubility in aqueous media and enables salt formation, critical for pharmacokinetics.
    • Aldehyde (-CHO) : Increases electrophilicity but reduces stability under basic conditions.
    • Ester (-COOEt) : Improves lipophilicity, favoring membrane penetration.
    • Nitrile (-CN) : Enhances metabolic resistance but may reduce hydrogen-bonding interactions .

Positional Isomerism

references 5-bromo-6-methoxypyrazolo[1,5-a]pyridine, a positional isomer of the target compound.

Research Implications

The methanamine group distinguishes it from ester- or aldehyde-containing analogs, positioning it as a candidate for protease inhibition or receptor agonism/antagonism. Further studies should explore its pharmacokinetic profile and synthetic scalability .

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